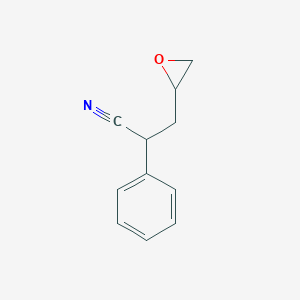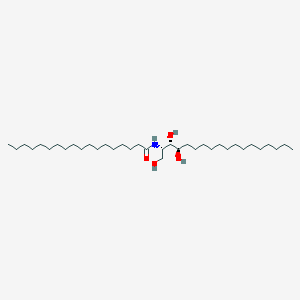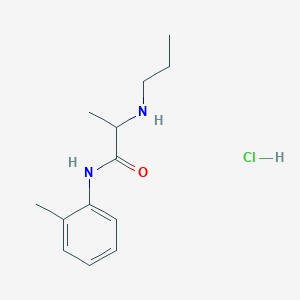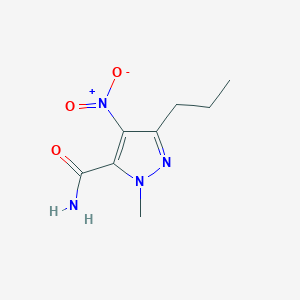
甲氧苄啶
描述
Methioprim, also known as 2-amino-4-methylthiopyrimidine, is an antimicrobial agent that is used in laboratory experiments to study the biochemical and physiological effects of various compounds and organisms. It is a member of the sulfonamide family, and has been used in laboratory experiments since the early 1950s. Methioprim is a powerful inhibitor of bacterial growth, and has been used in the treatment of urinary tract infections, as well as other bacterial infections.
科学研究应用
肿瘤生长抑制
- 甲氧苄啶对小鼠中各种移植肿瘤表现出显著的肿瘤生长抑制作用。它对皮下形式的 E2 和 Krebs 肿瘤特别有效,并证明可延长患有 E2 腹水肿瘤的小鼠的存活期。这表明其在癌症治疗中的潜在用途 (Holland, Guthrie, Sheehe, & Tieckelmann, 1958)。
代谢改变
- 大鼠肝切片将甲氧苄啶转化为不同的代谢物,表明其在生物系统中的活性代谢转化。这可能与了解其作用机制和潜在副作用有关 (Slotnick, Spears, & Tieckelmann, 1959)。
对细胞过程的影响
- 甲氧苄啶和相关化合物影响多种细胞过程,例如 RNA 积累和蛋白质合成。这对于了解其对细胞生物学的更广泛影响可能很重要 (Khan & Yamazaki, 1972)。
抗 MRSA 活性
- 某些研究探索了甲氧苄啶在对抗耐甲氧西林金黄色葡萄球菌 (MRSA) 中的潜力,这由于抗生素耐药性而成为医疗保健中的重大问题 (Kriegeskorte et al., 2015)。
代谢途径调节
- 甲氧苄啶可能与各种代谢途径相互作用,如在不同模型中探索其代谢组学特征的研究中所表明的。了解这些相互作用对其治疗应用和预测潜在药物相互作用至关重要 (Liu et al., 2012)。
作用机制
Target of Action
Methioprim, also known as 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine, primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a necessary component for the biosynthesis of bacterial nucleic acids and proteins .
Mode of Action
Methioprim acts as a reversible inhibitor of DHFR . By binding to DHFR, it inhibits the reduction of dihydrofolic acid (DHF) to THF . This inhibition prevents the synthesis of bacterial DNA, thereby hindering bacterial survival .
Biochemical Pathways
The inhibition of DHFR by Methioprim affects the one-carbon metabolism pathway , also known as the methionine cycle . This cycle is fundamental for the transfer of one-carbon units in the biosynthesis of purines and pyrimidines, amino acid interconversions, and the provision of methyl groups . By disrupting this cycle, Methioprim effectively halts bacterial growth.
Pharmacokinetics
In a study involving healthy volunteers, Methioprim was administered in tablets of 320 mg as a first dose followed by 160 mg every 12 hours . The concentrations were measured in plasma and skin blisters formed by suction . The mean individual peak concentrations during the approximate steady state on the fourth day were 2.7 mg/l in serum and 1.3 mg/l in blister fluid . At steady state, 7.1% of the dose was recovered in urine during the dosage interval of 12 hours . The plasma half-life was the same after the first and final, steady state, dose with means (± SD) 9.29 ± 3.51 and 9.34 ± 2.19 hours .
Result of Action
The result of Methioprim’s action is the inhibition of bacterial growth . By preventing the synthesis of bacterial DNA, Methioprim effectively halts bacterial survival .
Action Environment
The exposome can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . Therefore, factors such as diet, lifestyle, and other environmental exposures could potentially influence the action, efficacy, and stability of Methioprim.
生化分析
Biochemical Properties
Methioprim plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. Methioprim inhibits this enzyme, leading to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and amino acids. This inhibition disrupts DNA synthesis and cell division .
Cellular Effects
Methioprim affects various types of cells and cellular processes. In bacterial cells, it inhibits cell growth and proliferation by targeting dihydrofolate reductase. This inhibition leads to a reduction in DNA synthesis, which is critical for cell replication. In mammalian cells, Methioprim can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in certain cancer cell lines by disrupting the folate pathway .
Molecular Mechanism
The molecular mechanism of Methioprim involves its binding to dihydrofolate reductase. This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate. The lack of tetrahydrofolate disrupts the synthesis of nucleotides and amino acids, leading to impaired DNA synthesis and cell division. Additionally, Methioprim can affect gene expression by altering the availability of folate-dependent enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methioprim can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that Methioprim can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis in certain cell lines .
Dosage Effects in Animal Models
The effects of Methioprim vary with different dosages in animal models. At low doses, it can effectively inhibit bacterial growth without causing significant toxicity. At high doses, Methioprim can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
Methioprim is involved in the folate metabolic pathway. It interacts with dihydrofolate reductase, inhibiting the conversion of dihydrofolate to tetrahydrofolate. This inhibition affects the overall metabolic flux, leading to a decrease in the synthesis of nucleotides and amino acids. The compound can also influence the levels of other metabolites involved in the folate pathway .
Transport and Distribution
Within cells and tissues, Methioprim is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, which influence its localization and accumulation. The compound tends to accumulate in tissues with high folate demand, such as the liver and bone marrow .
Subcellular Localization
Methioprim is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase. The compound can also be found in the nucleus, where it affects DNA synthesis and cell division. Post-translational modifications and targeting signals may direct Methioprim to specific cellular compartments, enhancing its activity and function .
属性
IUPAC Name |
(4-amino-2-methylsulfanylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOWGDFXAVSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277658 | |
| Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588-36-3 | |
| Record name | Methioprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methioprim | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methioprim | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHIOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6213O32QRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of methioprim and its impact on bacterial growth?
A1: Methioprim, like its structural analog trimethoprim, acts as a dihydrofolate reductase (DHFR) inhibitor. [] DHFR is a crucial enzyme in the folic acid pathway, responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHFR, methioprim disrupts bacterial DNA and RNA synthesis, ultimately leading to growth inhibition and cell death. []
Q2: What structural modifications of methioprim have been explored, and how do these alterations influence its anti-tumor activity?
A2: Researchers have synthesized a series of 2-substituted-4-amino-5-hydroxymethyl-thiopyrimidines, including methioprim (2-methylmercapto-4-amino-5-hydroxymethylpyrimidine), to investigate their impact on tumor growth. [] Modifications to the 2-alkylthio substituent were a key focus. The study found that while the 2-ethylmercapto (ethioprim) and 2-benzylmercapto (benzylthioprim) analogs displayed tumor inhibition against specific tumor types, the mercapto analog (thioprim) lacked activity. This suggests that the size and nature of the substituent at the 2-position significantly influence the anti-tumor efficacy of these compounds. [] Further research delved into replacing the 4-amino group of methioprim or its 5-carbethoxypyrimidine counterpart with various substituted-anilino groups. [] This led to the identification of two compounds with notable anti-tumor activity.
Q3: What insights do we have into the metabolism of methioprim in living organisms?
A3: Studies using rat liver slices revealed that methioprim undergoes metabolic transformations. [] The liver slices converted methioprim into 2-methylthio-4-amino-5-formylpyrimidine and 2-methylthio-4-amino-5-pyrimidine-carboxylic acid. Additionally, another unidentified UV-absorbing compound was detected as a metabolic product. Interestingly, while methioprim showed greater antibacterial activity than its 5-formyl derivative, the 5-carboxylic acid derivative was found to be inactive. []
Q4: Has methioprim been studied in humans, and if so, what can be said about its pharmacokinetic profile?
A4: Yes, pharmacokinetic studies have been conducted in healthy human volunteers. [] These studies revealed that after oral administration of methioprim tablets, the drug is absorbed and distributed within the body. The specific details of absorption, distribution, metabolism, and excretion (ADME) were investigated, providing valuable insights into the behavior of methioprim in humans. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)





![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)
